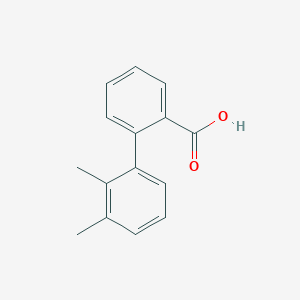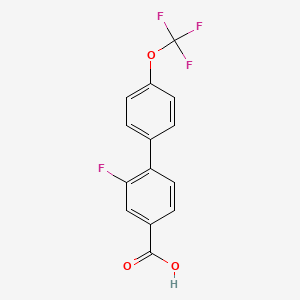
5-(5-Fluoro-2-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Fluoro-2-methylphenyl)picolinic acid (5-FMPPA) is a fluorinated picolinic acid that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular formula of C8H7FO2 and a molecular weight of 154.14 g/mol. 5-FMPPA is a versatile compound that can be used in a variety of research applications, including synthetic organic chemistry, drug development, and biochemistry.
作用機序
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an acid catalyst in many reactions, including the formation of enantiomerically pure compounds. Additionally, it is believed to act as a proton transfer agent, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% have not yet been extensively studied. However, it has been shown to act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The use of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, including synthetic organic chemistry, drug development, and biochemistry. Additionally, it is a relatively inexpensive compound and is relatively easy to obtain. However, it is important to note that the use of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% may be limited by its potential toxicity.
将来の方向性
The potential applications of 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% are still being explored. Some potential future directions for research include further investigation of its mechanism of action, further exploration of its biochemical and physiological effects, and the development of new synthetic methods for its use in laboratory experiments. Additionally, further research could be conducted to explore its potential applications in drug development, as well as its potential therapeutic uses. Finally, further research could be conducted to explore its potential environmental applications, such as its potential use as an alternative to hazardous chemicals.
合成法
5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-2-methylphenol with ethyl chloroformate in an aqueous medium in the presence of sodium hydroxide to form the corresponding ethyl ester. This ester is then reacted with picolinic acid in the presence of a base, such as sodium hydroxide, to form the desired 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95%.
科学的研究の応用
5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including aryl and heteroaryl derivatives and chiral compounds. It has also been used as a catalyst in the synthesis of enantiomerically pure compounds. Additionally, 5-(5-Fluoro-2-methylphenyl)picolinic acid, 95% has been used in the synthesis of peptide-based drugs, as well as in the synthesis of compounds for use in drug discovery.
特性
IUPAC Name |
5-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-4-10(14)6-11(8)9-3-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQUFCZLTJSVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














